molecular formula C10H8O2S2 B12569567 Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5-(2-thienyl)-

Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5-(2-thienyl)-

Cat. No.: B12569567
M. Wt: 224.3 g/mol
InChI Key: NYZAOHBPTKJUBI-UHFFFAOYSA-N
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Description

Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5-(2-thienyl)- (hereafter referred to as TD-5-Th) is a fused heterocyclic compound featuring a thieno[3,4-b][1,4]dioxin core with a 2-thienyl substituent at position 4. The molecule comprises a sulfur-containing thiophene ring fused to a 1,4-dioxane ring, creating a bicyclic structure. The 2-thienyl group introduces extended π-conjugation, which enhances electronic properties such as absorption spectra and redox behavior. TD-5-Th is synthesized via Stille coupling reactions, as demonstrated in and , using tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane and brominated thiophene precursors under palladium catalysis . Its crystal structure () reveals a semi-chair conformation of the dioxane ring and a dihedral angle of 12.53° between the sulfur atom and the benzene ring, contributing to its planar electronic configuration .

Properties

Molecular Formula

C10H8O2S2

Molecular Weight

224.3 g/mol

IUPAC Name

5-thiophen-2-yl-2,3-dihydrothieno[3,4-b][1,4]dioxine

InChI

InChI=1S/C10H8O2S2/c1-2-8(13-5-1)10-9-7(6-14-10)11-3-4-12-9/h1-2,5-6H,3-4H2

InChI Key

NYZAOHBPTKJUBI-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(SC=C2O1)C3=CC=CS3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Thieno[3,4-b]-1,4-dioxin derivatives, including the 2,3-dihydro-5-(2-thienyl) substituted compound, typically involves:

  • Starting from dihydroxythiophene derivatives or related thiophene dicarboxylic acid esters.
  • Formation of the 1,4-dioxin ring via intramolecular cyclization involving ethylene glycol or epibromohydrin intermediates.
  • Introduction of the 2-thienyl substituent through coupling or substitution reactions.
  • Purification steps to remove byproducts and oligomeric impurities.

This approach is supported by patent literature and synthetic protocols for related monomers used in conductive polymer research.

Detailed Stepwise Synthesis (Based on Patent EP3246329A1)

  • Esterification of Thiodiglycolic Acid:

    • Thiodiglycolic acid is esterified with ethanol in the presence of sulfuric acid under reflux to form thiodiacetic acid diethyl ester.
    • Yield: ~77%.
  • Formation of Intermediates:

    • The diethyl ester reacts with epibromohydrin and potassium carbonate to yield a mixture of intermediates:
      • Diethyl 2,3-dihydro-2-(hydroxymethyl)thieno[3,4-b]dioxine-5,7-dicarboxylate.
      • 3-hydroxy-3,4-dihydro-2H-thieno[3,4-b]dioxepine-6,8-dicarboxylic acid diethyl ester.
    • The mixture contains less than 0.1% impurities from condensation products.
  • Cyclization and Monomer Formation:

    • The intermediates undergo further reaction steps involving reflux with potassium hydroxide solution, distillation, and extraction with organic solvents (e.g., trichloromethane or toluene).
    • This yields the target monomer (2,3-dihydrothieno[3,4-b]dioxin-2-yl)methanol with low byproduct content (<1%).
    • Yields range from 79% to 86% depending on purification.
  • Introduction of the 2-Thienyl Group:

    • While the patent focuses on the monomer without the 2-thienyl substituent, the 2-thienyl group can be introduced via coupling reactions using thiophene derivatives under controlled conditions, often involving lithiation and subsequent electrophilic substitution.

Alternative Synthesis of Related Esters (ChemicalBook Data)

  • Diethyl 2,3-dihydroxythiophene-2,5-dicarboxylate is reacted with 1,2-dichloroethane in acetonitrile at 115 °C under reduced pressure for about 2 hours.
  • The product is isolated by solvent removal, precipitation, and filtration to yield diethyl 2,3-dihydrothieno[3,4-b]dioxin-5,7-dicarboxylate with 95.9% yield and >97% purity.

Metallation and Oxidation for Analogous Compounds

  • For related thienodioxin compounds, metallation with n-butyllithium in tetrahydrofuran at low temperature (-10 °C) followed by oxidation with iron(III) acetylacetonate can be used to form dimeric or polymeric structures.
  • This method is relevant for preparing derivatives with enhanced electronic properties but may be adapted for functionalization of the 2-thienyl substituent.

Data Table Summarizing Key Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Esterification of thiodiglycolic acid Ethanol, sulfuric acid, reflux 10 h 77 Formation of diethyl ester intermediate
Reaction with epibromohydrin and K2CO3 Room temp to reflux, formation of intermediates IV and V - Mixture with <0.1% impurities
Reflux with KOH, distillation Aqueous KOH, reflux 2 h, solvent removal 79-86 Formation of monomer (VIII) and byproduct (IX)
Purification by extraction Trichloromethane or toluene extraction, drying - Removes condensate impurities (X, XI)
Introduction of 2-thienyl group Lithiation and coupling (literature-based) Variable Requires controlled conditions

Research Findings and Notes

  • The preparation methods emphasize minimizing impurities and byproducts to improve the economic viability of the synthesis, as starting materials are costly and difficult to obtain.
  • The presence of the 2-thienyl substituent enhances π-π stacking and electronic properties, making the compound valuable for organic electronics applications such as organic field-effect transistors and OLEDs.
  • Purity and control of reaction conditions are critical to avoid oligomeric impurities and decomposition products, which can affect the performance of the final material.

Chemical Reactions Analysis

Electropolymerization and Conducting Polymer Formation

Thieno[3,4-b]-1,4-dioxin derivatives are frequently employed in electropolymerization to create conductive polymers. For example:

  • Electropolymerization with terthiophene : Copolymers of thieno[3,4-b]dioxin derivatives and 2,2′:5′,2′′-terthiophene (T3) exhibit redox activity with an onset oxidation potential (Eox,onsetE_{\text{ox,onset}}) of +0.650 V vs. SCE . The polymerization rate decreases with bulky substituents, as observed in poly[(T3)₅-4] (60 S/cm conductivity) .

  • Silicon-bridged derivatives : Bis-(2,3-dihydro-thieno[3,4-b] dioxin-5-yl)-dimethylsilane undergoes electropolymerization via Si–C bond cleavage, yielding polymers with conductivities up to 60 S/cm .

Table 1: Electropolymerization Parameters

Monomer SystemConductivity (S/cm)Eox,onsetE_{\text{ox,onset}} (V vs. SCE)Reference
Poly[(T3)₅-4] (bulky substituent)60+0.650
Poly[(T3)₅-3] (small substituent)25+0.650

Cross-Coupling Reactions

The 5-(2-thienyl) substituent enables metal-catalyzed cross-coupling:

  • Lithiation and iron-mediated coupling : 3,4-Ethylenedioxythiophene (EDOT) derivatives react with n-butyllithium and TMEDA at −10°C, followed by Fe(acac)₃-mediated oxidative coupling to form dimeric or polymeric structures . For example, similar reactions yield thieno[3,4-b]dioxin dimers with 99% yield .

Table 2: Cross-Coupling Reaction Conditions

SubstrateReagents/ConditionsProductYieldReference
EDOT derivativen-BuLi, TMEDA, Fe(acac)₃, THF, 6 hDimeric thieno[3,4-b]dioxin99%

Cyclization and Heterocycle Formation

The dihydrothieno-dioxin core participates in cyclization reactions:

  • Mannich-type cyclization : Analogous dihydrothiophenes react with HCHO and primary amines (e.g., benzylamine) under non-catalyzed conditions to form thieno[2,3-d]pyrimidines . For instance, 2-amino-4,5-dihydrothiophene-3-carbonitriles yield hexahydrothieno[2,3-d]pyrimidines in good yields .

Table 3: Cyclization Reactions

Starting MaterialReagents/ConditionsProductYieldReference
2-Amino-dihydrothiopheneHCHO, RNH₂, 25°C, 0.5 hThieno[2,3-d]pyrimidine40–60%

Functionalization of the Thienyl Substituent

The 2-thienyl group undergoes electrophilic substitution:

  • Suzuki coupling : Boronic ester derivatives (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) enable palladium-catalyzed coupling with aryl halides .

  • Oxidation : Thienyl groups are susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions .

Stability and Reactivity Considerations

  • Air and solvent stability : Silicon-bridged thieno[3,4-b]dioxin derivatives exhibit stability in organic solvents (e.g., THF, CH₂Cl₂) and air .

  • Thermal degradation : Decomposition occurs above 200°C, limiting high-temperature applications .

Scientific Research Applications

Organic Electronics

Organic Light Emitting Diodes (OLEDs)
Thieno[3,4-b]-1,4-dioxin derivatives have been utilized in the development of organic light-emitting diodes (OLEDs). Recent studies have shown that incorporating thieno[3,4-b]-1,4-dioxin structures into OLED materials can enhance their near-infrared (NIR) emission capabilities. For instance, devices based on these compounds demonstrated emission peaks around 692 nm with an external quantum efficiency (EQE) reaching up to 1.6% . The introduction of donor-acceptor-donor (D-A-D) configurations has also been reported to yield OLEDs with significant NIR emissions, enhancing their potential for applications in optoelectronics.

Electrochromic Devices
Thieno[3,4-b]-1,4-dioxin compounds are also being explored for use in electrochromic devices. These materials exhibit reversible color changes upon electrical stimulation, making them suitable for applications in smart windows and displays. The electrochemical properties of thieno[3,4-b]-1,4-dioxin derivatives allow for efficient charge transport and optical modulation .

Photovoltaics

Solar Cell Applications
Research indicates that thieno[3,4-b]-1,4-dioxin-based copolymers can serve as active materials in organic photovoltaic cells. These materials have demonstrated low bandgap properties which are advantageous for light absorption across a broader spectrum. A study highlighted the synthesis of new copolymers containing thieno[3,4-b]-1,4-dioxin units that achieved notable power conversion efficiencies when incorporated into solar cell architectures .

Chemical Sensors

Sensing Applications
The unique electronic properties of thieno[3,4-b]-1,4-dioxin derivatives make them suitable candidates for chemical sensors. Their ability to undergo redox reactions allows for the detection of various analytes through changes in conductivity or optical properties. Research has shown promising results in using these compounds for sensing applications in environmental monitoring and biomedical diagnostics.

Material Science

Polymer Composites
In material science, thieno[3,4-b]-1,4-dioxin is being investigated as a component in polymer composites to enhance mechanical and electrical properties. The incorporation of this compound into polymer matrices can improve conductivity and thermal stability, making them suitable for advanced material applications such as flexible electronics and energy storage devices.

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Organic ElectronicsOLEDsNIR emission peaks at 692 nm; EQE up to 1.6%
PhotovoltaicsActive materials in solar cellsLow bandgap copolymers with high light absorption
Chemical SensorsDetection of analytesChanges in conductivity/optical properties observed
Material SciencePolymer compositesEnhanced conductivity and thermal stability

Mechanism of Action

The mechanism of action of Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5-(2-thienyl)- involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to participate in charge transfer processes, making it effective in optoelectronic applications. In medicinal chemistry, its mechanism of action may involve binding to specific enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Research Findings and Challenges

  • Optoelectronic Tuning : Increasing thiophene moieties in star-shaped TD-5-Th derivatives () causes a 60 nm red shift in absorption, but aggregation limits device stability .
  • Synthetic Limitations : Brominated TD-5-Th analogs face regioselectivity challenges during cross-coupling .
  • Toxicity: Thieno[2,3-b]pyridines show cytotoxicity (IC50 ~10 µM) in mammalian cells, restricting biomedical use .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Thieno[3,4-b]-1,4-dioxin derivatives, and what methodological considerations are critical for reproducibility?

  • Answer : A standard approach involves cyclocondensation reactions using 1,4-dioxane as a solvent. For example, benzoylisothiocyanate can react with substituted thiophenes under room temperature stirring, followed by isolation via ice/water precipitation . Key considerations include stoichiometric control of reagents (e.g., ammonium isothiocyanate and benzoyl chloride), reaction time (~12 hours), and purification methods to remove byproducts like ammonium chloride.

Q. How is the molecular structure of Thieno[3,4-b]-1,4-dioxin derivatives validated, and what analytical techniques are essential?

  • Answer : Structural confirmation typically employs nuclear magnetic resonance (NMR) and mass spectrometry (MS). For example, derivatives like hydroxymethyl EDOT (CAS 146796-02-3) are characterized using 1^1H/13^13C NMR to confirm the thieno-dioxane backbone and hydroxyl substitution . Researchers must independently verify purity via HPLC, as commercial suppliers often omit analytical data .

Q. What safety protocols are recommended for handling Thieno[3,4-b]-1,4-dioxin-based compounds in laboratory settings?

  • Answer : While some derivatives (e.g., hydroxymethyl EDOT) are not classified as hazardous under GHS, they require storage at 2–8°C to prevent degradation . Workplace protections under TSCA regulations, such as fume hood use and personal protective equipment (PPE), apply to derivatives like 2,3-dihydrothieno[3,4-b]-1,4-dioxin (CAS 126213-50-1) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of Thieno[3,4-b]-1,4-dioxin-containing star-shaped molecules for materials science applications?

  • Answer : Stille coupling reactions using tributylstannane derivatives (e.g., tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane) with triazine cores achieve high yields (~83%) . Optimization involves controlling conjugation length (e.g., adding thiophene moieties) to tune electrochemical properties, as evidenced by red-shifted UV-vis spectra and reduced oxidation potentials .

Q. What strategies address contradictions in reported synthetic yields or byproduct formation for Thieno[3,4-b]-1,4-dioxin derivatives?

  • Answer : Discrepancies often arise from solvent choice (e.g., 1,4-dioxane vs. THF) and reaction time. For instance, extended stirring (>24 hours) may increase byproduct formation, necessitating iterative recrystallization or column chromatography . Cross-referencing cyclic voltammetry data with synthetic conditions can validate electrochemical stability .

Q. How do Thieno[3,4-b]-1,4-dioxin derivatives perform in energy applications, such as solid-state dye-sensitized solar cells (DSSCs)?

  • Answer : Derivatives like poly(3,4-ethylenedioxythiophene) (PEDOT) enhance hole conductivity in DSSCs. Key metrics include redox potential alignment with dye sensitizers (e.g., N719) and ionic liquid compatibility (e.g., EMImTFSI) to improve charge transport . Researchers should evaluate stability under prolonged illumination and thermal stress.

Q. What regulatory compliance challenges arise when scaling up Thieno[3,4-b]-1,4-dioxin derivatives for academic-industrial collaborations?

  • Answer : Under TSCA, significant new use rules (SNURs) require reporting for derivatives like CAS 126213-50-1 if scaled beyond lab-scale quantities. Compliance includes documenting workplace exposure limits and environmental release mitigation plans .

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